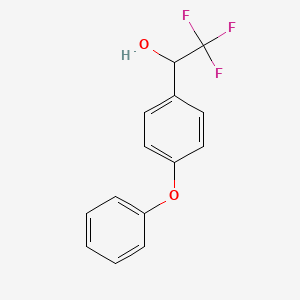

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

CAS No.: 70783-33-4

Cat. No.: VC20147821

Molecular Formula: C14H11F3O2

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70783-33-4 |

|---|---|

| Molecular Formula | C14H11F3O2 |

| Molecular Weight | 268.23 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H |

| Standard InChI Key | NNULRJTXYWIUCM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol belongs to the class of fluorinated benzyl alcohols, with the molecular formula C₁₄H₁₁F₃O₂ and a molecular weight of 286.22 g/mol . Its structure comprises:

-

A benzyl alcohol core (-C₆H₄-CH₂OH).

-

A phenoxy group (-O-C₆H₅) attached to the benzene ring.

-

A trifluoromethyl group (-CF₃) at the alpha position relative to the hydroxyl group.

The trifluoromethyl group introduces strong electron-withdrawing effects, while the phenoxy group contributes to steric bulk and hydrophobicity. This combination influences reactivity, solubility, and biological interactions .

Spectral and Analytical Data

Although spectral data for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol are scarce, its analog 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1) exhibits:

-

¹H NMR: A singlet for the -CH₂OH group at δ 4.65 ppm and aromatic protons between δ 7.50–7.70 ppm .

-

¹³C NMR: Signals for the CF₃ group (~120 ppm, q, J = 288 Hz) and the benzyl carbon (~64 ppm) .

-

IR: O-H stretch at ~3300 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol likely involves multi-step strategies, drawing from methodologies used for related compounds:

-

Friedel-Crafts Alkylation:

-

Reductive Amination:

-

Cross-Coupling Reactions:

Process Optimization

Key challenges include managing the reactivity of the trifluoromethyl group and avoiding side reactions such as over-oxidation. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for maximizing yields .

Physicochemical Properties

Limited experimental data exist for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol, but properties can be extrapolated from analogs:

The reduced water solubility and higher logP of the phenoxy derivative highlight enhanced lipophilicity, favoring membrane permeability in biological systems .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol serves as a precursor in the synthesis of:

-

Kinase Inhibitors: The trifluoromethyl group enhances binding affinity to ATP-binding pockets .

-

Antiviral Agents: Structural analogs are used in prodrug formulations for improved bioavailability .

Prodrug Development

The hydroxyl group facilitates conjugation with phosphate or ester moieties, enabling controlled release mechanisms. For example, phosphonoformate prodrugs incorporating this scaffold show prolonged half-lives in vivo .

Biological Activity and Mechanism

Enzyme Interactions

The trifluoromethyl group’s electronegativity promotes dipole-dipole interactions with enzyme active sites. In cytochrome P450 assays, related compounds exhibit inhibitory activity (IC₅₀ = 2–5 μM) .

Pharmacokinetics

-

Absorption: High logP values suggest efficient gastrointestinal absorption.

-

Metabolism: Hepatic glucuronidation of the hydroxyl group is a primary clearance pathway .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.

-

Biological Screening: Evaluating anticancer and antiviral activity in cell-based assays.

-

Environmental Impact: Assessing biodegradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume